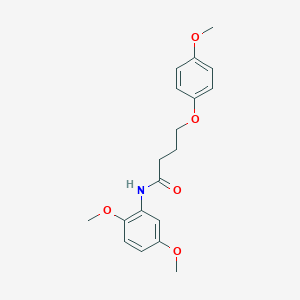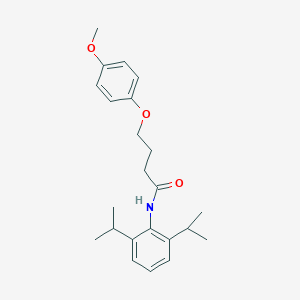![molecular formula C19H13Cl3F3N B284791 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284791.png)
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has been the subject of much scientific research. This compound has been synthesized using various methods and has shown potential for use in various scientific applications. In
Wirkmechanismus
The mechanism of action of 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential as an anti-cancer and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, there is potential for the development of derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been achieved using various methods. One method involves the reaction of 2,4-dichloroaniline with 2,3,4,4a,5,6-hexahydro-1H-azepino[5,4,3-cd]indole-1,3-dione in the presence of trifluoroacetic acid and acetic anhydride. Another method involves the reaction of 2,4-dichloroaniline with 2,3,4,4a,5,6-hexahydro-1H-azepino[5,4,3-cd]indole-1,3-dione in the presence of trifluoroacetic acid and acetic anhydride followed by chlorination with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has shown potential for use in various scientific applications. One area of research is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Another area of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Eigenschaften
Molekularformel |
C19H13Cl3F3N |
|---|---|
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H13Cl3F3N/c20-9-4-5-12(15(22)8-9)17-11-3-1-2-10(11)16-14(21)7-6-13(18(16)26-17)19(23,24)25/h1-2,4-8,10-11,17,26H,3H2 |
InChI-Schlüssel |
NDNSCLBAKMRQSJ-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)



![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)



![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)

